N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide
Description
N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-5-6-14(8-12(11)2)19-18(23)22-9-13(10-22)17-20-16(21-25-17)15-4-3-7-24-15/h3-8,13H,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKFNLFHWOZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Furan-2-yl-1,2,4-oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine and carboxylic acids.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, which may involve the use of amines and halogenated compounds.
Coupling Reactions: The final step involves coupling the furan-2-yl-1,2,4-oxadiazole moiety with the azetidine ring, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide: Unique due to its specific combination of functional groups and rings.
Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Furan-2-yl-1,2,4-oxadiazole Derivatives: Compounds with similar furan and oxadiazole rings but different substituents.
Highlighting Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, as well as summarizing relevant research findings and case studies.
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural components which include the 1,2,4-oxadiazole moiety. Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activity through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies have demonstrated that this compound can increase p53 expression and promote caspase activation in cancer cells, leading to apoptosis .
- Molecular Docking Studies : Molecular docking analyses indicate strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Activity in MCF-7 Cells
In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 0.65 µM). The mechanism was linked to increased levels of p53 and activation of caspase pathways leading to apoptosis .
Case Study 2: Inhibition of HDAC
Another study focused on the inhibition of histone deacetylases (HDAC) by this compound. It was shown that at concentrations as low as 20 nM, the compound effectively inhibited HDAC activity by over 90%, suggesting its potential as an anticancer agent through epigenetic modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide, and how can reaction conditions be standardized?
- Methodology :
- The synthesis involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring (via hydrazide-carboxylic acid condensation under dehydrating conditions) and azetidine functionalization. Evidence from analogous compounds (e.g., oxadiazole-thiazole hybrids) suggests using POCl₃ as a cyclizing agent at 90°C under reflux, followed by purification via recrystallization (DMSO/water mixtures) .
- Critical parameters: Temperature control (<5% yield variation), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric ratios (e.g., 1:1.2 hydrazide:carboxylic acid derivatives) .
Q. How can structural characterization be systematically performed for this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for small-molecule refinement (resolution <1.2 Å recommended) to resolve azetidine ring conformation and oxadiazole-furan dihedral angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., furan C-2 proton at δ 7.3–7.5 ppm; oxadiazole C-5 at δ 165–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ determination via dose-response curves (4-parameter logistic model).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), noting EC₅₀ values and comparing to structurally similar oxadiazole derivatives (e.g., thieno[2,3-d]pyrimidin-3-yl analogs) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors) to simulate ligand-receptor interactions. Validate with MM/GBSA free-energy calculations .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density distribution (e.g., oxadiazole ring’s electron-withdrawing effects) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). For divergent IC₅₀ values, assess variables like cell passage number, serum concentration, or solvent (DMSO vs. ethanol) .
- Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V/PI) if MTT results conflict with caspase-3 activity assays .
Q. How can regioselectivity challenges during oxadiazole ring synthesis be mitigated?
- Methodology :
- Microwave-assisted synthesis : Reduces side products (e.g., 1,3,4-oxadiazole vs. 1,2,4-isomer) by accelerating reaction kinetics.
- Protecting groups : Temporarily block azetidine nitrogen with Boc groups to direct cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
